N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide
Description
N-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 1,3-oxazol-4-ylmethyl group and dual aryl moieties (4-methoxyphenyl and 2-ethoxyphenyl). The sulfonamide group (-SO₂NH-) is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The ethoxy and methoxy substituents enhance lipophilicity and may influence metabolic stability or target engagement. Structural studies of related sulfonamides, such as N-(4-methoxyphenyl)benzenesulfonamide, highlight the role of hydrogen bonding in crystal packing and solubility , while synthetic routes for analogous compounds often employ carbodiimide-mediated coupling .
Properties
IUPAC Name |
N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-4-32-25-13-9-8-12-23(25)26-27-24(19(2)33-26)18-28(20-14-16-21(31-3)17-15-20)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGMGDSCYONWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between a sulfonyl chloride and an amine. This step often requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, basic or neutral conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or growth inhibition.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Selected Sulfonamide Derivatives
- Heterocyclic Influence: The target compound’s oxazole ring differs from thiazole-containing analogues (e.g., ).
- Substituent Effects: The 4-methoxyphenyl group is common in sulfonamides (e.g., ), where the methoxy group’s electron-donating nature enhances aromatic stability and may modulate hydrogen-bonding interactions . The 2-ethoxyphenyl substituent introduces steric bulk and additional lipophilicity, which could prolong metabolic half-life compared to simpler methoxy derivatives.
Hydrogen Bonding and Crystallographic Behavior
Crystal structures of sulfonamides (e.g., ) reveal that the sulfonamide group often participates in N-H···O hydrogen bonds, forming robust networks that influence melting points and solubility . For the target compound, the oxazole’s nitrogen and oxygen atoms may engage in additional interactions, altering packing efficiency compared to non-heterocyclic analogues.
Biological Activity
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring, sulfonamide group, and multiple aromatic rings. Its molecular formula is with a molecular weight of 466.56 g/mol. The compound exhibits a LogP value of 3.1, indicating moderate lipophilicity, which is often crucial for drug-like properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C26H26N2O5S |
| Molecular Weight | 466.56 g/mol |
| LogP | 3.1 |
| Polar Surface Area (Ų) | 65 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration.
Case Study: Breast Cancer Cell Line
In a study conducted on the MDA-MB-231 breast cancer cell line, the compound was shown to reduce cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis, revealing an increase in early apoptotic cells in treated samples compared to controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies indicate strong interactions with enzymes involved in cancer metabolism and proliferation pathways.
Docking Results Summary
| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Protein Kinase B (AKT) | -9.5 | Hydrogen bonds |
| Cyclin-dependent kinase 2 | -8.7 | Hydrophobic interactions |
| Topoisomerase II | -8.0 | Van der Waals forces |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this sulfonamide derivative, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of 2-ethoxyphenyl precursors with methyl-oxazole intermediates to form the oxazole-methyl scaffold.
- Step 2 : Sulfonylation using benzenesulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ or pyridine).
- Step 3 : N-alkylation or coupling with 4-methoxyphenylamine derivatives.
- Optimization : Reaction yields improve with anhydrous solvents (e.g., acetonitrile), controlled temperature (50–80°C), and catalysts like DMAP. For example, trichloroisocyanuric acid (TCICA) enhances regioselectivity in heterocyclic intermediates .
- Table 1 : Comparison of synthetic routes:
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | 2-ethoxyphenylboronic acid, Pd(PPh₃)₄, DMF | 65–75 | Oxazole ring stability |
| 2 | Benzenesulfonyl chloride, K₂CO₃, CH₃CN | 80–85 | Sulfonamide byproduct formation |
| 3 | 4-methoxyphenylamine, NaH, THF | 70–78 | Competing N-alkylation |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy vs. methoxy groups) and confirms sulfonamide linkage via characteristic deshielding .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 496.1668 for C₂₆H₂₈N₂O₆S) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing (see Advanced Questions for software tools) .
- Fluorometric Analysis : Detects electronic transitions in UV-Vis spectra (λmax ~270–300 nm) for purity assessment .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve ambiguities in X-ray structure determination?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via dual-space methods, particularly for twinned crystals or weak diffraction data .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. For example, the sulfonamide group’s torsion angles are adjusted to minimize R-factor discrepancies .
- Validation : WinGX/ORTEP-3 visualizes thermal ellipsoids and validates geometric parameters (e.g., bond angles ±0.02Å) against crystallographic databases .
Q. What strategies analyze hydrogen bonding networks in the crystal lattice, and how do these interactions influence physicochemical properties?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s rules. For sulfonamides, common motifs include S(6) rings (N–H···O=S interactions) and C(4) chains (C–H···π stacking) .
- Impact on Properties : Strong N–H···O bonds increase melting points (~180–200°C) and reduce solubility in apolar solvents. C–H···O interactions stabilize polymorphic forms .
Q. How do researchers address discrepancies in biological activity data across studies involving similar sulfonamide derivatives?
- Methodological Answer :
- Data Harmonization : Standardize assay conditions (e.g., IC₅₀ measurements at pH 7.4, 37°C) to minimize variability .
- SAR Analysis : Compare substituent effects (e.g., 2-ethoxyphenyl vs. 4-methoxyphenyl) on target binding using docking tools (e.g., AutoDock Vina). For example, the oxazole-methyl group enhances hydrophobic interactions with enzyme pockets .
- Contradiction Resolution : Replicate studies under controlled conditions (e.g., fixed protein concentrations) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
